molecular formula C11H14N6O3 B2667572 2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide CAS No. 1185501-81-8

2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide

Cat. No.: B2667572
CAS No.: 1185501-81-8
M. Wt: 278.272
InChI Key: BWRIEVHWKQZFSX-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide is a chemical compound with a complex molecular structure. It falls under the class of purine derivatives and has notable significance in various fields of scientific research due to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide involves multiple steps, typically starting from purine precursors. The synthesis may involve alkylation, cyclization, and oxidation reactions under controlled conditions, often employing specific catalysts or solvents to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production may be streamlined using automated systems to ensure consistent quality and yield. Industrial methods may include continuous flow processes and the utilization of robust catalytic systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, where it may react with oxidizing agents to form new derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often changing its biological activity.

  • Substitution: Various nucleophiles can substitute groups on the molecule, creating a range of derivatives with potentially different properties.

Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and halogenated solvents (for substitution) are commonly used. Conditions such as temperature, pH, and solvent type are meticulously controlled to direct the course of these reactions.

Major Products: The products of these reactions vary widely, but typically include a range of purine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide has broad applications across multiple fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Serves as a molecular probe for studying enzyme activities and metabolic pathways.

  • Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

  • Industry: Employed in the development of new materials and catalysts.

Mechanism of Action

This compound exerts its effects through various mechanisms:

  • Molecular Targets: It interacts with enzymes and receptors in biological systems, modulating their activity.

  • Pathways Involved: The compound can affect multiple cellular pathways, including those involved in DNA replication, repair, and transcription.

Comparison with Similar Compounds

  • 6-thioguanine

  • Azathioprine

  • Caffeine

  • Theobromine

Each of these compounds shares a core purine structure but differs in its functional groups and biological activity.

This is just scratching the surface, really

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O3/c1-14-8-7(9(19)15(2)11(14)20)17-4-3-16(5-6(12)18)10(17)13-8/h3-5H2,1-2H3,(H2,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRIEVHWKQZFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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